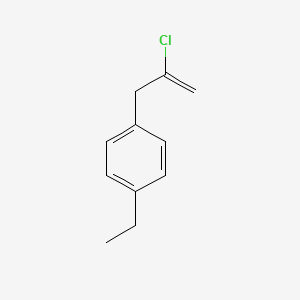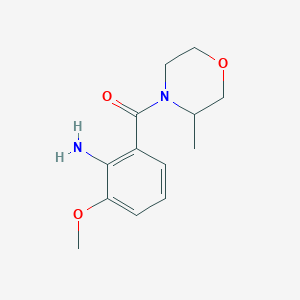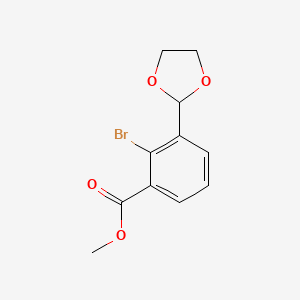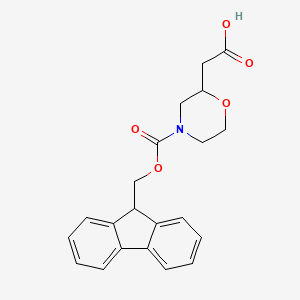
2-Chloro-3-(4-ethylphenyl)-1-propene
Descripción general
Descripción
“2-Chloro-3-(4-ethylphenyl)-1-propene” is a chemical compound with the molecular formula C11H13Cl . It has a molecular weight of 180.68 .
Synthesis Analysis
The synthesis of “this compound” could potentially involve Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H13Cl/c1-3-10-4-6-11(7-5-10)8-9(2)12/h4-7H,2-3,8H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving “this compound” could potentially involve the Suzuki–Miyaura coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Aplicaciones Científicas De Investigación
Copolymerization with Styrene
- Copolymerization with Styrene: 2-Chloro-3-(4-ethylphenyl)-1-propene has been studied for its ability to copolymerize with styrene. This process involves the use of radical initiation and results in copolymers with specific compositions and structures, as analyzed by various spectroscopic methods. These copolymers show different thermal decomposition characteristics compared to polystyrene, indicating changes in their chemical properties due to the incorporation of the this compound unit (Kharas et al., 2017).
Structural Analysis
- Molecular and Crystal Structures: The compound has been analyzed for its molecular and crystal structures using X-ray diffraction. This analysis provides insights into the conformations and arrangements of the molecules, which are crucial for understanding its behavior in various applications, including polymer science and material engineering (Gupta et al., 2002).
Catalytic Applications
- Catalytic Properties in Polymerization: Research has been conducted on the use of this compound in catalytic systems for polymerization reactions. These studies focus on understanding the catalytic behavior and efficiency in processes like the polymerization of propene and other monomers. The findings contribute to the development of new catalytic systems for producing polymers with specific properties (Kaminsky et al., 1995).
Mecanismo De Acción
Target of Action
Compounds similar to “2-Chloro-3-(4-ethylphenyl)-1-propene” often target proteins or enzymes in the body. The specific target would depend on the structure of the compound and its chemical properties .
Mode of Action
The mode of action of a compound refers to how it interacts with its target to exert its effects. This could involve binding to a receptor, inhibiting an enzyme, or interacting with DNA .
Biochemical Pathways
The compound could potentially be involved in various biochemical pathways, depending on its target. For example, if it targets an enzyme involved in a specific metabolic pathway, it could affect the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound describe how it is taken up by the body, where it is distributed, how it is metabolized, and how it is eliminated. These properties can greatly affect the bioavailability of a compound .
Result of Action
The result of the compound’s action would depend on its mode of action and its target. This could range from altering cellular function to causing cell death .
Action Environment
The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and the rate at which it is metabolized .
Propiedades
IUPAC Name |
1-(2-chloroprop-2-enyl)-4-ethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl/c1-3-10-4-6-11(7-5-10)8-9(2)12/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBHKRUUXQMUTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(Methoxymethyl)phenyl]methanesulfonamide](/img/structure/B1425765.png)

![1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1425771.png)
amine](/img/structure/B1425772.png)


![[2-(Methoxymethyl)phenyl]methanesulfonyl chloride](/img/structure/B1425775.png)



![Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1425779.png)

![[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1425783.png)
